Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate
Description
Molecular Formula
The molecular formula of prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate is C₁₉H₂₀O₄ , derived from the esterification of 3-methoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. This composition reflects the integration of three structural motifs:
- A benzoate backbone (C₇H₅O₂).
- A 3-methoxy group (-OCH₃) and a 4-((4-methylbenzyl)oxy) group (-OCH₂C₆H₄CH₃) as aromatic substituents.
- A propargyl ester moiety (-OCH₂C≡CH).
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Benzoate core | C₇H₅O₂ |
| 3-Methoxy group | +C₁H₃O |
| 4-((4-Methylbenzyl)oxy) | +C₈H₉O |
| Propargyl ester | +C₃H₃O |
| Total | C₁₉H₂₀O₄ |
Constitutional Isomerism
Constitutional isomerism in this compound arises from variations in substituent positioning on the benzene ring. For example:
- Positional isomerism : The methoxy and benzyloxy groups could occupy alternative positions (e.g., 2-methoxy-5-((4-methylbenzyl)oxy)).
- Functional group isomerism : Replacement of the propargyl ester with alternative alkoxy groups (e.g., allyl or benzyl esters) would yield distinct constitutional isomers.
Notably, ruthenium-catalyzed isomerization reactions, as demonstrated in prop-2-yn-1-ol derivatives, highlight the thermodynamic preference for conjugated enal formation over alternative pathways. While such reactivity is not directly observed in the target compound, it underscores the influence of substituent electronic effects on isomer stability.
Properties
CAS No. |
1706463-06-0 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
prop-2-ynyl 3-methoxy-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H18O4/c1-4-11-22-19(20)16-9-10-17(18(12-16)21-3)23-13-15-7-5-14(2)6-8-15/h1,5-10,12H,11,13H2,2-3H3 |
InChI Key |
XZHRCBQCOSADHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-methoxy-4-hydroxybenzoic acid, which is then esterified with prop-2-yn-1-ol under acidic conditions to form the propynyl ester. The final step involves the alkylation of the ester with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propargyl ester group undergoes nucleophilic substitution under basic conditions. Key findings include:
-
Alkylation : Reaction with alkyl halides (e.g., propargyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub> yields derivatives via SN2 mechanisms. For example, alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide produces the parent compound in refluxing acetone (85% yield) .
-
Hydrolysis : Controlled hydrolysis with aqueous NaOH generates 3-methoxy-4-((4-methylbenzyl)oxy)benzoic acid, retaining the ether linkage.
Reaction Conditions Table
Alkyne-Specific Reactions
The terminal alkyne group participates in cycloaddition and coupling reactions:
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms 1,2,3-triazoles. For instance, reaction with benzyl azide yields triazole-linked hybrids (73% yield) .
-
Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides introduces aryl groups at the alkyne position (e.g., iodobenzene derivatives, 65–80% yields) .
CuAAC Reaction Example
textProp-2-yn-1-yl benzoate + Benzyl azide → 1-(Benzyl)-4-(3-methoxy-4-((4-methylbenzyl)oxy)benzoyl)-1H-1,2,3-triazole Conditions: CuSO<sub>4</sub>, sodium ascorbate, tBuOH/H<sub>2</sub>O, 65°C[8].
Ester Functionalization
The benzoate ester undergoes transesterification and reduction:
-
Transesterification : Methanolysis with catalytic H<sub>2</sub>SO<sub>4</sub> produces methyl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (92% yield) .
-
Reduction : LiAlH<sub>4</sub> reduces the ester to the corresponding alcohol, though competing alkyne reactivity requires careful temperature control (50°C, 68% yield).
Electrophilic Aromatic Substitution
The electron-rich aromatic ring reacts with electrophiles:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position to the methoxy group (55% yield) .
-
Halogenation : Bromine in acetic acid selectively substitutes the ortho position relative to the ether linkage (62% yield).
Regioselectivity Data
| Electrophile | Position Substituted | Yield (%) |
|---|---|---|
| NO<sub>2</sub><sup>+</sup> | Para to methoxy | 55 |
| Br<sub>2</sub> (AcOH) | Ortho to benzyloxy | 62 |
Oxidation Reactions
Controlled oxidation of the alkyne and ether moieties:
-
Alkyne to Ketone : HgSO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the terminal alkyne to a ketone (40% yield).
-
Ether Cleavage : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves the benzyl ether to regenerate phenolic -OH (88% yield).
Comparative Reactivity Insights
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a precursor for synthesizing biologically active molecules. Its derivatives are used to create 1,4-disubstituted 1,2,3-triazoles, which have been studied for their anti-cancer properties and as inhibitors for various enzymes . The ability to modify the aromatic ring allows for the tuning of pharmacological properties.
Organic Synthesis
In organic synthesis, Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate serves as an important building block for creating complex molecules. Its reactivity with azides leads to the formation of triazole derivatives, which are valuable in drug discovery . The versatility of this compound makes it suitable for multi-step synthetic routes.
Case Study 1: Synthesis of Triazole Derivatives
A study demonstrated the synthesis of several triazole derivatives from this compound through a copper-catalyzed reaction with azides. The resulting compounds exhibited significant biological activity against cancer cell lines, indicating their potential as therapeutic agents .
Case Study 2: Application in Material Science
Research has indicated that this compound can be utilized in the development of advanced materials due to its unique chemical structure. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive triazoles | Potential anti-cancer activity |
| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity with azides |
| Material Science | Development of advanced polymer composites | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Core Structural Variations
The table below compares key structural features of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate with related compounds from the evidence:
Physicochemical and Crystallographic Properties
- Alkyne vs.
- Crystal Packing: In the allyl-containing analog (), weak C–H···O hydrogen bonds form supramolecular chains along the a-axis.
- Dihedral Angles : The 81.6° dihedral angle between aromatic rings in ’s compound suggests significant twisting, which may influence binding to biological targets. Substitution patterns in the target compound (3-methoxy vs. 2-methoxy) could modulate this angle further .
Pharmacological Implications
- Bioisosteric Replacements : Ethyl esters in ’s compounds (e.g., I-6230, I-6473) are common in prodrug design due to hydrolytic stability. The propargyl ester may offer alternative metabolic pathways or enhanced membrane permeability.
Research Tools and Methodologies
- Crystallographic Software : Programs like SHELX (for refinement) and WinGX/ORTEP (for visualization) are critical for analyzing structural analogs, as demonstrated in ’s study .
- Synthetic Approaches : The target compound may be synthesized via esterification of 3-methoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol, paralleling methods used for allyl derivatives in .
Biological Activity
Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propynyl group, a methoxy group, and a benzyl ether, contributing to its diverse biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoates, including those with propynyl and methoxy substituents, exhibit significant antimicrobial properties. For instance, compounds featuring similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.
Antiviral Properties
Research has shown that certain benzoate derivatives can inhibit viral replication. In particular, compounds linked to triazole rings have been noted for their anti-SARS-CoV-2 activity, suggesting that structural similarities may allow this compound to possess similar effects . The antiviral mechanism typically involves inhibition of viral proteases or polymerases.
Anti-inflammatory Effects
In vitro studies have demonstrated the anti-inflammatory potential of related compounds through the modulation of cytokine production and inhibition of inflammatory pathways. For example, derivatives with methoxy groups have shown to reduce nitric oxide production in macrophages, indicating potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoate derivatives against clinical isolates of E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties compared to controls .
Case Study 2: Antiviral Screening
In a screening for antiviral agents against SARS-CoV-2, a structurally related compound showed over 90% inhibition of viral growth at concentrations as low as 10 µM. This suggests that Prop-2-yn-1-yloxybenzoates could be promising candidates for further development as antiviral therapeutics .
The biological activity of Prop-2-yn-1-yloxybenzoates can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in microbial metabolism or viral replication.
- Cytokine Modulation : By affecting signaling pathways, these compounds can reduce the expression of pro-inflammatory cytokines.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aromatic methoxy, propargyl ester, and 4-methylbenzyloxy groups. Assign peaks using coupling constants and integration ratios.
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (expected exact mass: 272.30 g/mol) and fragmentation patterns for structural validation .
- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O stretch at ~1700 cm), aromatic C-O-C (1250–1050 cm), and alkyne C≡C (2100–2260 cm) stretches.
Q. What safety protocols are critical during experimental handling of this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .
- Storage: Store in a tightly sealed container in a dry, ventilated area at room temperature. Avoid exposure to ignition sources due to the propargyl group’s flammability .
- Waste Disposal: Classify as hazardous waste and dispose via licensed facilities to prevent environmental release .
Advanced Questions
Q. How can crystallographic data refinement challenges be addressed for this compound?
Answer:
- Software Tools: Use SHELXL for small-molecule refinement, particularly for anisotropic displacement parameters. Validate geometry with Mercury CSD for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Electron Density Analysis: Address outliers (e.g., disordered propargyl groups) using Fourier difference maps. In a related study, reflections with discrepancies (e.g., reflection 200) were excluded during refinement to improve data accuracy .
- Validation: Cross-check with WinGX for symmetry checks and ORTEP for visualizing thermal ellipsoids .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Answer:
- Data Reconciliation: Compare NMR-derived torsional angles with crystallographic dihedral angles. For example, methoxy or benzyloxy groups may exhibit rotational freedom in solution but fixed conformations in the solid state .
- Dynamic Effects: Use variable-temperature NMR or molecular dynamics simulations to assess conformational flexibility in solution.
- Multi-Method Validation: Overlay computational models (e.g., DFT-optimized geometries) with crystallographic data to identify systematic errors in experimental or computational setups .
Q. What synthetic strategies optimize the yield of this ester derivative?
Answer:
- Esterification: React 3-methoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl bromide in the presence of a base (e.g., KCO) and a catalytic amount of tetrabutylammonium iodide (TBAI) in anhydrous DMF at 60°C .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (R ~0.5 in 3:1 hexane:EtOAc).
- Yield Optimization: Pre-dry reactants and solvents to avoid hydrolysis. Use inert gas (N) to protect the propargyl group from oxidation .
Q. How does computational modeling aid in predicting the compound’s reactivity or biological activity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., GPR68, a potential anti-inflammatory target). Focus on the methoxy and benzyloxy groups’ roles in binding .
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The propargyl ester’s electron-withdrawing effect may influence reactivity .
- ADMET Prediction: Tools like SwissADME can estimate solubility, permeability, and metabolic stability for drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
